

A Technical Guide to Bis(diethylamino)silane (BDEAS) in Semiconductor Manufacturing

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Compound of Interest

Compound Name: *Bis(diethylamino)silane*

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This technical guide provides an in-depth overview of the applications of **Bis(diethylamino)silane** (BDEAS) in the semiconductor industry. BDEAS has emerged as a critical precursor for the deposition of high-quality silicon-containing thin films, which are fundamental components in modern electronic devices.^{[1][2][3]} Its high vapor pressure, thermal stability, and reactivity make it a versatile choice for advanced deposition techniques like Atomic Layer Deposition (ALD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD).^{[1][2][4]} This document details the use of BDEAS in depositing silicon nitride (SiN) and silicon dioxide (SiO₂), presenting key performance data, experimental protocols, and reaction pathways.

Overview of Bis(diethylamino)silane (BDEAS)

Bis(diethylamino)silane, with the chemical formula $\text{SiH}_2[\text{N}(\text{C}_2\text{H}_5)_2]_2$, is a liquid organoaminosilane precursor.^[4] It is favored in semiconductor manufacturing for its ability to enable low-temperature deposition of high-purity thin films with excellent conformity and precise thickness control.^{[4][5]} The diethylamino ligands facilitate the self-limiting surface reactions that are characteristic of ALD, leading to high-quality film growth.^[4]

Key Properties of BDEAS:

- Appearance: Colorless liquid^{[3][5][6]}

- Molecular Weight: 174.36 g/mol [6]
- Boiling Point: 70 °C at 30 mmHg[2][5]
- Density: 0.804 g/mL[2]
- Vapor Pressure: ~100 Torr at 100 °C[5]

Applications in Thin Film Deposition

BDEAS is a versatile precursor used for depositing several critical materials in semiconductor fabrication, primarily silicon nitride and silicon dioxide. These films serve as gate dielectrics, spacers, liners, and passivation layers.[1][4]

Silicon Nitride (SiN_x) Deposition

Silicon nitride films deposited using BDEAS are essential for applications requiring durable and insulating layers.[7][8] Plasma-Enhanced Atomic Layer Deposition (PEALD) with BDEAS and a nitrogen (N₂) plasma co-reactant is a common method for producing high-quality SiN_x films at relatively low temperatures.[2][7]

The properties of SiN_x films are highly dependent on the deposition parameters. The following table summarizes key data from various studies.

Parameter	Value	Deposition Conditions	Source
Deposition Temperature	$\leq 250\text{ }^{\circ}\text{C}$	PE-spatial-ALD with N_2 plasma	[7]
100 - 300 $^{\circ}\text{C}$	PEALD with N_2 plasma	[9]	
400 $^{\circ}\text{C}$	PEALD with N_2 plasma	[10]	
Growth Per Cycle (GPC)	0.19 - 0.31 \AA	150 - 250 $^{\circ}\text{C}$, PE-spatial-ALD	[7]
Refractive Index	1.92 (at 390 nm)	400 $^{\circ}\text{C}$, PEALD with N_2 plasma	[10]
N/Si Ratio	0.963	400 $^{\circ}\text{C}$, PEALD with N_2 plasma	[10]
Impurity Content			
Oxygen	4.7 at.% (lowest)	200 $^{\circ}\text{C}$, PE-spatial-ALD	[7]
10.7 %	400 $^{\circ}\text{C}$, PEALD	[10]	
Carbon	13.7 at.%	200 $^{\circ}\text{C}$, PE-spatial-ALD	[7]
14.3 %	400 $^{\circ}\text{C}$, PEALD	[10]	
Hydrogen Bond Density	$\sim 4.7 \times 10^{22}\text{ cm}^{-3}$	250 $^{\circ}\text{C}$, PE-spatial-ALD	[7]
Electrical Breakdown Field	Higher with 162 MHz plasma	Compared to 13.56 MHz plasma	[9][11]
Wet Etch Rate (dilute HF)	Lower with 162 MHz plasma	Compared to 13.56 MHz plasma	[9][11]

This protocol is a representative example based on typical parameters found in the literature for depositing SiN_x using BDEAS and N_2 plasma.

- Substrate Preparation: Load the substrate into the ALD reaction chamber.
- System Purge: Purge the chamber and precursor lines with an inert gas (e.g., Ar or N_2) to eliminate moisture and oxygen.
- Deposition Cycle: a. BDEAS Pulse: Introduce BDEAS vapor into the chamber for a set time (e.g., 0.1 - 2.0 seconds) to allow for self-limiting adsorption on the substrate surface. b. Purge 1: Purge the chamber with inert gas to remove any unreacted BDEAS and byproducts. c. N_2 Plasma Exposure: Introduce N_2 gas and apply RF power (e.g., 13.56 MHz or 162 MHz) to generate a plasma for a specific duration (e.g., 5 - 20 seconds). The plasma reacts with the adsorbed BDEAS layer to form silicon nitride. d. Purge 2: Purge the chamber again to remove reaction byproducts.
- Repeat Cycles: Repeat the deposition cycle to achieve the desired film thickness.
- Cooldown and Unload: After the final cycle, cool down the system under an inert gas atmosphere before unloading the substrate.
- Ellipsometry: To measure film thickness and refractive index.[8]
- X-ray Photoelectron Spectroscopy (XPS): To determine elemental composition, including the N/Si ratio and impurity concentrations (C, O).[8]
- Fourier-Transform Infrared (FTIR) Spectroscopy: To characterize chemical bonding (e.g., Si-N, N-H, Si-H).[8]

Silicon Dioxide (SiO_2) Deposition

BDEAS is also a prominent precursor for depositing high-quality silicon dioxide films, which are fundamental to transistor gates and other insulating structures.[4][12] Both thermal and plasma-enhanced ALD methods are utilized.

Parameter	Value	Deposition Conditions	Source
Deposition Temperature	250 - 350 °C (ALD Window)	Thermal ALD with Ozone (O ₃)	[13][14]
< 300 °C	PEALD with Oxygen (O ₂) Plasma	[2]	
Room Temperature (25 °C)	Energy-Enhanced ALD with O ₂ Plasma	[15]	
Growth Per Cycle (GPC)	~0.10 nm/cycle	250 - 350 °C, Thermal ALD with O ₃	[13]
~0.04 - 0.1 nm/cycle	RP-ALD with O ₂ plasma (1000-1500W)	[16]	
Refractive Index	~1.46	Close to pure SiO ₂	[12]
Carbon Content	Lower than TDMAS-based films	ALD at 400 °C	[12]
Electrical Breakdown Field	~10 MV/cm	PEALD at 280 °C	[17]

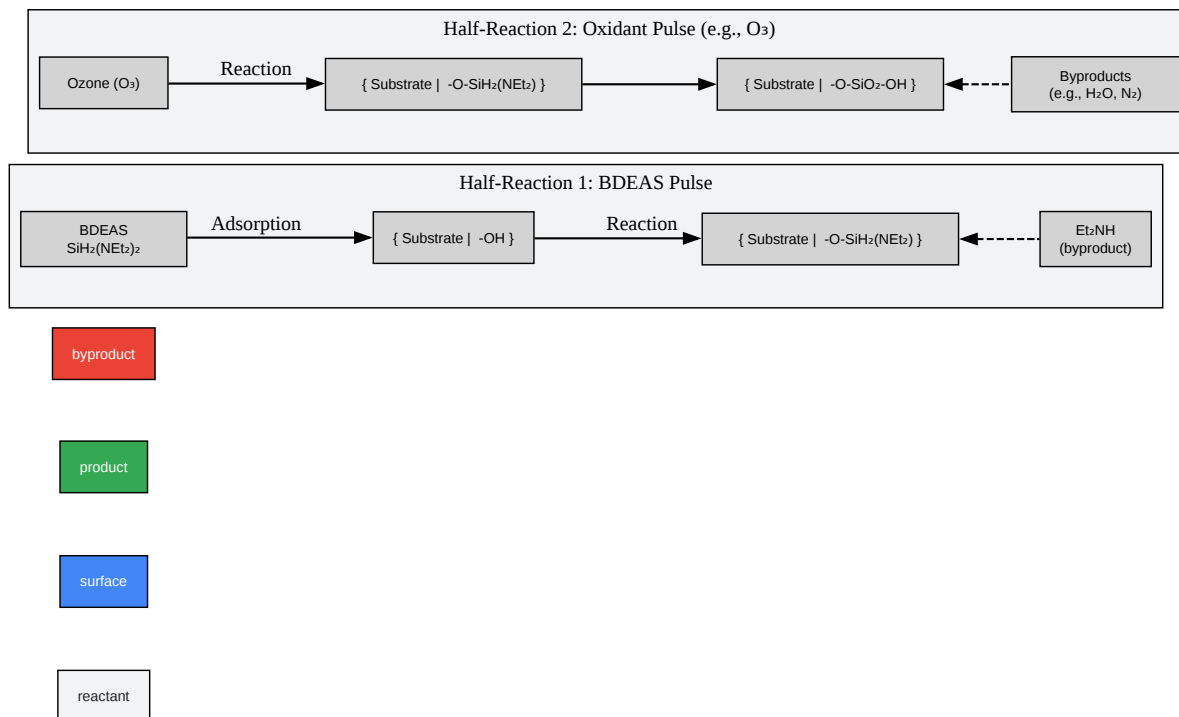
- Substrate Preparation: Load the substrate into the ALD reaction chamber.
- System Purge: Purge the chamber and precursor lines with an inert gas (e.g., Ar) to remove residual contaminants.
- Deposition Cycle: a. BDEAS Pulse: Introduce BDEAS vapor into the chamber (e.g., 1.6 s pulse) to saturate the surface.[4] b. Purge 1: Purge the chamber with inert gas. c. Ozone (O₃) Pulse: Introduce ozone gas as the co-reactant to oxidize the precursor layer and form SiO₂. d. Purge 2: Purge the chamber to remove byproducts.
- Repeat Cycles: Repeat the ALD cycle to grow the film to the target thickness.[4]
- Cooldown and Unload: After deposition, cool the chamber under an inert atmosphere before removing the substrate.[4]

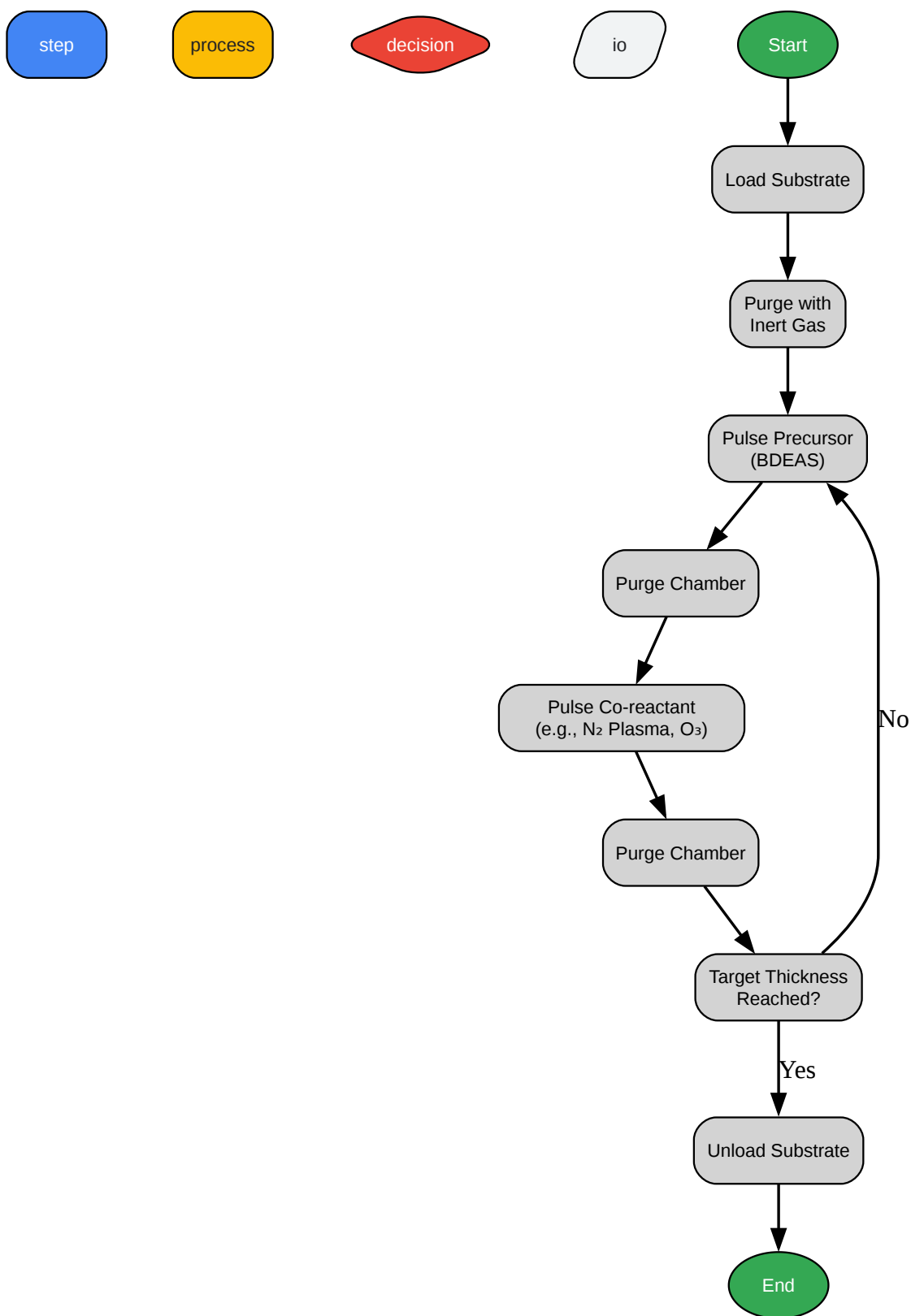
Reaction Mechanisms and Experimental Workflows

Understanding the surface chemistry of BDEAS is crucial for optimizing deposition processes. Density Functional Theory (DFT) studies have provided insights into the reaction mechanisms.

Proposed Reaction Mechanism for SiO₂ Deposition

During the ALD of SiO₂, the BDEAS molecule interacts with a hydroxylated (-OH) surface. The Si-N bond is weaker than the Si-H bond and is preferentially broken during the surface reaction.^[18] The diethylamino ligands are removed, allowing the silicon to bond with the surface oxygen.





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References

- 1. benchchem.com [benchchem.com]
- 2. Bis(diethylamino)silane | 27804-64-4 | Benchchem [benchchem.com]
- 3. argosun.com [argosun.com]
- 4. benchchem.com [benchchem.com]
- 5. BALD Engineering - Born in Finland, Born to ALD: BDEAS - a versatile ALD precursor for high quality dielectric films in leading edge semiconductor applications [blog.baldengineering.com]
- 6. americanelements.com [americanelements.com]
- 7. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
- 11. swb.skku.edu [swb.skku.edu]
- 12. electrochem.org [electrochem.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. research.tue.nl [research.tue.nl]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Adsorption and surface reaction of bis-diethylaminosilane as a Si precursor on an OH-terminated Si (0 0 1) surface [inis.iaea.org]
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